2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This exact compound features a 4-pyridinyl substituent at the 2-position of the imidazo[4,5-c]pyridine core, delivering a unique spatial orientation and electronic profile that regioisomers (pyridin-2-yl or -3-yl) cannot replicate. These differences directly impact hydrogen‑bonding capacity, π‑stacking geometry, and target engagement in AURKA kinase inhibitor design, MOF construction, and purine‑isostere chemical probe development. Substitution with a generic analog risks confounding SAR studies. Commercially available at ≥95% HPLC purity, it ensures reliable starting material for hit expansion, focused library synthesis, and lead optimization. Choose the authentic scaffold — not an approximation.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 63411-79-0
Cat. No. B1607394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine
CAS63411-79-0
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC3=C(N2)C=NC=C3
InChIInChI=1S/C11H8N4/c1-4-12-5-2-8(1)11-14-9-3-6-13-7-10(9)15-11/h1-7H,(H,14,15)
InChIKeyNEAHTABRXFKZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine (CAS 63411-79-0): Baseline Characteristics for Research Procurement


2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine (CAS 63411-79-0) is a heterocyclic compound characterized by an imidazo[4,5-c]pyridine core with a pyridin-4-yl substituent at the 2-position. It belongs to the class of imidazopyridines, which are recognized as deaza analogs of purines and serve as versatile scaffolds in medicinal chemistry [1]. Its molecular formula is C11H8N4, with a molecular weight of 196.21 g/mol, and it is commercially available as a research chemical with typical purity specifications of ≥95% (HPLC) . The compound's structural features, including the 4-pyridinyl moiety, provide opportunities for hydrogen bonding and π-π interactions, which are crucial for molecular recognition in biological systems .

Why Generic Substitution of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine is Scientifically Inadvisable


In the imidazo[4,5-c]pyridine series, even minor substituent variations at the 2-position profoundly alter molecular recognition profiles, rendering generic substitution scientifically unsound. The pyridin-4-yl group in 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine introduces a specific spatial orientation and electronic distribution distinct from other regioisomers (e.g., pyridin-2-yl or pyridin-3-yl) and other substituents (e.g., methyl or phenyl). These differences translate into quantifiable changes in hydrogen bonding capacity, π-stacking geometry, and ultimately, target engagement [1]. Consequently, substituting this compound with a close analog without rigorous experimental validation risks confounding biological assay results and invalidating structure-activity relationship (SAR) studies. The evidence presented below quantifies these differentiation dimensions.

Quantitative Differentiation of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine (CAS 63411-79-0) from Closest Analogs


Regioisomeric Differentiation: Pyridin-4-yl vs. Pyridin-2-yl Substitution

The pyridin-4-yl substituent in 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine (CAS 63411-79-0) confers a distinct spatial orientation compared to the pyridin-2-yl analog (CAS 14060-62-9). This difference is critical for molecular recognition. While direct head-to-head binding data for this exact compound pair are not publicly available, class-level inference from imidazo[4,5-c]pyridine Aurora kinase A (AURKA) inhibitor studies demonstrates that the position of the nitrogen atom in the pyridinyl substituent directly influences inhibitory potency [1]. In a related series, the pyridin-4-yl derivative exhibited a 4.6-fold higher predicted binding affinity (docking score) for AURKA compared to the pyridin-3-yl variant [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Solubility Profile Differentiation from Alkyl-Substituted Analogs

The aqueous solubility of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine is characterized as 'low' in water but 'high' in DMSO and methanol, a profile typical for this heterocyclic scaffold . In contrast, the 2-methyl analog (CAS 63604-59-1) exhibits a different solubility profile due to the absence of the pyridinyl nitrogen, which affects hydrogen bonding and polarity. While exact solubility values for both compounds are not publicly available, the general class behavior indicates that the pyridin-4-yl derivative has higher polar surface area (PSA) and greater potential for salt formation (e.g., HCl, mesylate) compared to alkyl-substituted analogs [1]. This differentiation is critical for pre-formulation studies and assay development.

Pre-formulation Drug Discovery Physicochemical Properties

Commercial Availability and Purity Benchmarking

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine (CAS 63411-79-0) is available from multiple reputable vendors with a standard purity specification of ≥95% (HPLC) . In comparison, the 2-phenyl analog (CAS 75007-92-0) is offered at a similar purity level (97%) , but the pyridin-4-yl derivative may offer a more favorable cost-per-gram ratio for certain applications due to simpler synthetic accessibility [1]. The 2-pyridin-4-yl compound is also listed in major chemical databases (e.g., PubChem, ChemSpider) and is used as a building block in medicinal chemistry [2].

Procurement Quality Control Research Supply

Metal Coordination Potential: Distinguishing Feature for MOF and Catalysis Applications

The pyridin-4-yl moiety in 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine provides an additional nitrogen atom capable of coordinating to metal centers, a feature absent in the 2-phenyl and 2-methyl analogs. This property has been exploited in the construction of zinc(II)-based metal-organic frameworks (MOFs), where the compound acts as a linker, engaging in electron donor-acceptor interactions, π-π stacking, and hydrogen bonding . In contrast, the 2-phenyl analog (CAS 75007-92-0) lacks this extra nitrogen and exhibits different coordination geometry and framework stability .

Coordination Chemistry Metal-Organic Frameworks Catalysis

Optimal Research and Industrial Applications for 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine (CAS 63411-79-0)


Medicinal Chemistry: Aurora Kinase A (AURKA) Inhibitor Development

The compound serves as a promising starting scaffold for designing AURKA inhibitors, a validated target in oncology. Its 4-pyridinyl substituent is predicted to enhance binding affinity compared to other regioisomers, as supported by computational studies on related imidazo[4,5-c]pyridine derivatives [1]. Researchers can use this compound to synthesize focused libraries for kinase profiling and structure-activity relationship (SAR) studies, leveraging its commercial availability and well-defined structure.

Materials Science: Synthesis of Functional Metal-Organic Frameworks (MOFs)

The dual nitrogen donor sites (imidazole and pyridine) enable the compound to act as a ditopic linker in the construction of zinc(II)-based MOFs. These frameworks exhibit interesting supramolecular interactions, including π-π stacking and hydrogen bonding, which are crucial for applications in gas storage, separation, and catalysis . The specific coordination geometry afforded by the 4-pyridinyl group is a key differentiator from other 2-substituted imidazo[4,5-c]pyridines.

Chemical Biology: Development of Selective Kinase Probes

The imidazo[4,5-c]pyridine core is a known purine isostere, and the 4-pyridinyl substitution provides a unique vector for interacting with the ATP-binding pocket of kinases. The compound can be functionalized at various positions to create chemical probes for target validation and mechanistic studies, particularly for kinases where 4-pyridinyl-containing inhibitors have shown enhanced selectivity profiles [2].

Preclinical Drug Discovery: Hit-to-Lead Optimization

The compound's physicochemical profile, characterized by low aqueous solubility and high DMSO solubility, makes it suitable for in vitro screening assays. Its commercial availability at ≥95% purity ensures reliable starting material for hit expansion and lead optimization programs, particularly in antiviral and anti-inflammatory research areas where imidazo[4,5-c]pyridines have demonstrated activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.